(3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid
Description
(3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid is a boronic acid derivative featuring a cyclopentylcarbamoyl substituent at the 3-position and a fluorine atom at the 4-position of the phenyl ring. This compound is structurally tailored for applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the reactivity of the boronic acid group . Its cyclopentylcarbamoyl moiety introduces steric and electronic modifications that influence its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
[3-(cyclopentylcarbamoyl)-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BFNO3/c14-11-6-5-8(13(17)18)7-10(11)12(16)15-9-3-1-2-4-9/h5-7,9,17-18H,1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGNKXXVPNKQTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NC2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Suzuki Coupling Route
A widely used method for synthesizing arylboronic acids, including fluorophenyl derivatives, involves Suzuki coupling of aryl halides with boronate esters or boronic acid derivatives.
- Starting Material: 3-bromo-4-fluorophenyl derivative bearing a cyclopentylcarbamoyl group.
- Reagents:
- Boronic acid or boronate ester (e.g., bis(pinacolato)diboron for borylation).
- Palladium catalyst such as Pd(dppf)Cl₂ or Pd(PPh₃)₄.
- Base such as potassium carbonate (K₂CO₃).
- Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or a THF/water mixture.
- Conditions: Heating at 60–100°C under nitrogen atmosphere for several hours.
- Workup: Extraction with ethyl acetate, drying, and purification by silica gel column chromatography.
This method is supported by literature examples where similar boronic acid derivatives were synthesized with yields typically ranging from 80% to 87%.
One-Pot Synthesis with Brominated Precursors
A notable method involves a one-pot, two-step synthesis:
- Step 1: Preparation of brominated intermediate (e.g., 3-bromopentane-2,4-dione) by bromination of acetyl acetone using N-bromosuccinimide (NBS).
- Step 2: Suzuki coupling of the brominated intermediate with boronic acid under Pd catalysis.
This method allows direct formation of the boronic acid derivative in a streamlined process, minimizing purification steps and increasing efficiency. The reaction is typically monitored by thin-layer chromatography (TLC) and purified by column chromatography.
Analytical and Purification Techniques
- Purification: Column chromatography on silica gel using petroleum ether/ethyl acetate mixtures (commonly 5:1 v/v) is standard for isolating pure boronic acid derivatives.
- Characterization:
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 3-bromo-4-fluorophenyl cyclopentylcarbamoyl derivative |
| Catalysts | Pd(dppf)Cl₂, Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvents | THF, DMF, THF/H₂O mixtures |
| Reaction temperature | 60–100°C |
| Reaction time | 4–12 hours |
| Purification method | Silica gel column chromatography (petroleum ether/ethyl acetate) |
| Yield range | 80–87% |
| Storage conditions | 2–8°C (solid), -80°C (stock solution for 6 months) |
| Solubility enhancement | Heating to 37°C, ultrasonic bath |
Research Findings and Notes
- The Suzuki coupling approach remains the most reliable and widely adopted method for preparing this compound, offering good yields and scalability.
- One-pot synthesis strategies can streamline production but require careful control of reaction conditions.
- Proper solvent selection and handling are critical for maintaining compound stability and solubility.
- Analytical techniques ensure the structural integrity and purity of the synthesized compound, essential for its use in research and pharmaceutical contexts.
Chemical Reactions Analysis
Types of Reactions: (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the boronic acid to its corresponding boronic ester or borate.
Reduction: Reduction reactions can reduce the boronic acid to boronic alcohols or other derivatives.
Substitution: Substitution reactions can replace the fluorine atom or the cyclopentylcarbamoyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Boronic Esters: Formed through oxidation reactions.
Boronic Alcohols: Resulting from reduction reactions.
Substituted Derivatives: Produced through substitution reactions.
Scientific Research Applications
(3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: Employed in the study of enzyme inhibitors and as a probe in biological assays.
Medicine: Investigated for its potential therapeutic properties, including its use in drug design and development.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols, which can modulate biological processes. The cyclopentylcarbamoyl group and fluorine atom contribute to the compound's specificity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid with structurally analogous boronic acids, focusing on substituent effects, reactivity, and biological relevance.
Substituent Effects on the Carbamoyl Group
Notes:
- The cyclopentyl group provides a compromise between steric bulk (smaller than cyclohexyl) and lipophilicity, making it advantageous for drug design .
Fluorine Substitution and Electronic Effects
Fluorine at the 4-position of the phenyl ring is a common feature in many analogs. Its electron-withdrawing nature enhances the acidity of the boronic acid (pKa ~8.5–9.5), facilitating Suzuki-Miyaura couplings . For example:
- 4-Fluorophenylboronic acid (C₆H₆BFO₂, MW 139.92) is a simpler analog used in synthesizing electroactive polymers and kinase inhibitors .
- (3-(Difluoromethyl)-4-fluorophenyl)boronic acid (C₇H₆BF₃O₂, MW 189.93) introduces additional fluorine atoms, further lowering pKa and improving cross-coupling efficiency .
Biological Activity
(3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid, also known by its CAS number 1449132-66-4, is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound belongs to the class of boronic acids, characterized by the presence of a boron atom bonded to a phenyl group substituted with a cyclopentylcarbamoyl and a fluorine atom. Its molecular formula is . The structural formula can be represented as follows:
Target Interactions
This compound exhibits significant interactions with various biological targets. The boronic acid moiety allows it to bind covalently with diols in biomolecules, which is crucial for its biological activity. This binding can modulate the activity of enzymes involved in critical biochemical pathways.
Biological Pathways
Research indicates that this compound may influence several key pathways:
- Cell Cycle Regulation : By inhibiting specific kinases, it may prevent cell cycle progression in cancer cells.
- Apoptosis : It has shown potential in inducing apoptosis in tumor cells by activating intrinsic pathways.
- Signal Transduction : The compound may interfere with signaling pathways such as PI3K/Akt and MAPK, which are vital for cell survival and proliferation.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. Below is a summary table of the biological activity observed in different studies:
| Cell Line | IC50 (μM) | Effect | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Inhibition of proliferation | |
| A549 (Lung Cancer) | 4.8 | Induction of apoptosis | |
| HeLa (Cervical Cancer) | 6.1 | Cell cycle arrest |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Breast Cancer Treatment : In a study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability and an increase in apoptotic markers, suggesting its potential as an anticancer agent.
- Combination Therapy : When used in combination with standard chemotherapeutic agents, this boronic acid derivative enhanced the efficacy of treatments like doxorubicin, indicating its role as a sensitizer in cancer therapy.
- Mechanistic Insights : Further mechanistic studies revealed that the compound's action might be mediated through the inhibition of specific kinases involved in cell survival pathways, thus providing insights into its potential use in targeted therapies.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:
- Absorption : The compound shows moderate oral bioavailability.
- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
- Excretion : Renal excretion is significant, necessitating further investigation into its safety profile.
Q & A
Q. What are the recommended synthetic routes for (3-(Cyclopentylcarbamoyl)-4-fluorophenyl)boronic acid in academic research?
The compound can be synthesized via Suzuki-Miyaura cross-coupling , utilizing aryl halides and boronic acid precursors under palladium catalysis. For instance, 4-fluorophenyl boronic acid derivatives are effective in such reactions . The cyclopentylcarbamoyl group is introduced through post-coupling amidation, requiring boronic acid protection (e.g., as a pinacol ester) to prevent side reactions. Purification via column chromatography under inert conditions is critical to avoid degradation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Q. What safety protocols are essential for handling this boronic acid?
Standard precautions for boronic acids apply: use PPE (gloves, goggles), handle in a fume hood , and avoid inhalation/skin contact. Storage at 0–6°C under inert atmosphere (e.g., argon) prevents decomposition. In case of exposure, rinse with water and consult a physician .
Advanced Research Questions
Q. How do electronic effects of the 4-fluoro and cyclopentylcarbamoyl groups influence reactivity in cross-coupling reactions?
The electron-withdrawing 4-fluoro group reduces electron density at the boron center, potentially hindering Suzuki-Miyaura coupling. However, studies show that electron-deficient boronic acids like 4-fluorophenyl derivatives can still react under optimized conditions (e.g., Pd(OAc)₂, SPhos ligand, elevated temperatures) . The cyclopentylcarbamoyl group introduces steric bulk, necessitating bulky ligands (e.g., XPhos) to improve coupling efficiency. DFT analysis can model charge distribution to predict reactivity .
Q. What strategies mitigate protodeboronation during synthesis or application?
Q. How can computational methods resolve contradictions in reported reactivity data?
Discrepancies in reactivity (e.g., electron-deficient boronic acids performing poorly in some couplings but effectively in others) can be analyzed via DFT calculations . For example, electron-withdrawing groups may slow oxidative addition but accelerate transmetallation, depending on catalyst choice. Computational modeling identifies rate-limiting steps and guides catalyst/ligand selection .
Q. What polymerization strategies are viable for incorporating this compound into functional materials?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
